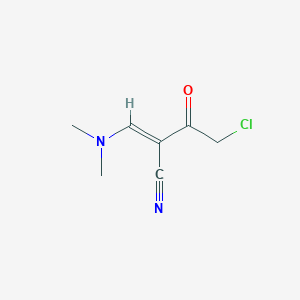

2-(2-Chloroacetyl)-3-(dimethylamino)acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Chloroacetyl)-3-(dimethylamino)acrylonitrile, also known as 2-CADMA, is a synthetic molecule used in various scientific research applications. It is a derivative of acrylonitrile, a monomer used in the production of acrylic fibers, plastics, and elastomers. This molecule has been studied for its ability to act as an inhibitor of acetylcholinesterase, an enzyme involved in the regulation of neurotransmission. Additionally, 2-CADMA has been found to have potential applications in the fields of medicinal chemistry, drug design, and biochemistry.

Applications De Recherche Scientifique

Cycloaddition and Zwitterion Formation

1,1-Bis(dimethylamino)-1,3-butadiene, a compound related to 2-(2-Chloroacetyl)-3-(dimethylamino)acrylonitrile, is known for undergoing cycloaddition with acrylonitrile and forming zwitterions. These reactions exhibit interesting behaviors at different temperatures, leading to products like merocyanines and crystalline picrates (Sustman et al., 1992).

Structural Analysis and Infrared Spectroscopy

Studies on derivatives of this compound, like 2-cyano-3,3-bis(dimethylamino)acrylonitrile, have been conducted to understand their structure through infrared spectra and ab initio force field calculations. These studies reveal the molecular and zwitterionic character of these species (Binev & Binev, 1997).

Polymerization Initiator Efficiency

Tetrakis(dimethylamido)titanium(IV), associated with the chemical family of this compound, has been researched for its role in the polymerization of acrylonitrile. This includes studies on initiator efficiency and the kinetics of polymerization (Billingham et al., 1974).

Antifouling Properties in Membrane Science

In the field of membrane science, derivatives like poly((2-dimethylamino ethyl methacrylate)-acrylonitrile) have been developed. These derivatives exhibit significant antifouling properties, making them valuable in ultrafiltration applications (Sun et al., 2006).

Metal-Isocyanide Complex in Dimerization

The role of metal-isocyanide complexes in the dimerization of acrylonitrile, a process relevant to this compound, has been explored. This involves understanding the mechanistic aspects of the dimerization process (Saegusa et al., 1970).

Mécanisme D'action

Target of Action

It is known that this compound is used in the synthesis of water-soluble hyperbranched poly(n,n-ethylidene bis(n-2-chloroacetyl acrylamide))s (hpeca) .

Mode of Action

The compound interacts with its targets through a process known as atom transfer radical polymerization/self-condensing vinyl polymerization . This process occurs in the presence of an alkyl chlorine/CuCl/2,2-bipyridine activation system .

Biochemical Pathways

It is known that the compound plays a role in the formation of water-soluble hyperbranched poly(n,n-ethylidene bis(n-2-chloroacetyl acrylamide))s (hpeca) .

Result of Action

The result of the action of 2-(2-Chloroacetyl)-3-(dimethylamino)acrylonitrile is the formation of water-soluble hyperbranched poly(N,N-ethylidene bis(N-2-chloroacetyl acrylamide))s (HPECA) . These polymers have a high degree of branching .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of an alkyl chlorine/CuCl/2,2-bipyridine activation system . The reaction temperature and the ratio of the compound to Cu(I) can affect the degree of branching of the resulting polymer .

Propriétés

IUPAC Name |

(2E)-4-chloro-2-(dimethylaminomethylidene)-3-oxobutanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-10(2)5-6(4-9)7(11)3-8/h5H,3H2,1-2H3/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJKVSPVOUDFGM-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-5-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2773594.png)

![3,4,5-triethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2773595.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2773602.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2773603.png)

![3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2773604.png)

![3-[(Propan-2-yloxy)methyl]phenol](/img/structure/B2773610.png)